5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine
Overview
Description
“5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine” is a chemical compound with the molecular formula C11H14BrNO2 . It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, 5-Bromo-2-methoxypyridine has been used as a building block for the β -alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . Another study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a bromine atom, a methyl group, and an oxan-4-yloxy group .Chemical Reactions Analysis
The bromination of similar compounds has been studied extensively. For example, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .Scientific Research Applications
Synthesis and Derivative Formation
5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine and related compounds are actively used in the synthesis of novel derivatives. For instance, Ahmad et al. (2017) described the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reaction, providing potential candidates as chiral dopants for liquid crystals and displaying moderate biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017). Morgentin et al. (2009) developed an efficient methodology for large-scale synthesis of 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, demonstrating the compound's versatility in chemical synthesis (Morgentin et al., 2009).
Molecular Structure Studies
Research has also been conducted on the molecular structures of derivatives. Riedmiller et al. (1999) studied the molecular structures of pyridine derivatives, including 5-methyl-2-trimethylsilyl-pyridine, revealing insights into the bending of substituents towards nitrogen heteroatoms and the properties of the heteroarene skeleton (Riedmiller et al., 1999).
Photophysical Properties
Vetokhina et al. (2012) investigated the photoreactions and luminescence of 2-(1H-pyrazol-5-yl)pyridine derivatives, providing a unique example of molecules exhibiting various types of photoreactions, including excited-state intramolecular proton transfer (Vetokhina et al., 2012)(Vetokhina et al., 2012).
Chemical Synthesis Applications
In chemical synthesis, Grozavu et al. (2020) described a new catalytic method for C-3/5 methylation of pyridines using methanol and formaldehyde, highlighting the reactivity patterns of aromatic compounds after activation by reduction (Grozavu et al., 2020).
Biological Activity Studies
In the realm of biology, the pyridine derivatives have been investigated for their biological activities. Vural and Kara (2017) performed spectroscopic characterization and studies on the non-linear optical properties, DNA interaction, and antimicrobial activities of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound (Vural & Kara, 2017).
Properties
IUPAC Name |
5-bromo-3-methyl-2-(oxan-4-yloxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8-6-9(12)7-13-11(8)15-10-2-4-14-5-3-10/h6-7,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVFIXWIZWYLAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2CCOCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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